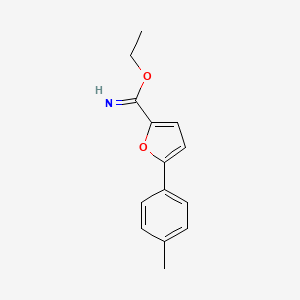![molecular formula C8H5ClN2O B12876433 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves the CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is typically carried out at 130°C in dimethylformamide (DMF) . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the metal-free C-3 chalcogenation method suggests its potential for industrial applications. This method’s operational simplicity and broad functional group tolerance make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position.
Cross-Coupling Reactions: The palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids.
Common Reagents and Conditions
Sulfenylation/Selenylation: This reaction typically uses aryl sulfonyl hydrazides as thiol surrogates and proceeds in the presence of iodine under mild conditions.
Suzuki–Miyaura Cross-Coupling: This reaction uses palladium catalysts and (het)arylboronic acids to form (het)aryl and vinyl derivatives.
Major Products Formed
Chalcogenation Products: 3-ArS/ArSe derivatives are formed in high yields (up to 95%) during the chalcogenation reactions.
Cross-Coupling Products: (Het)aryl and vinyl derivatives of the pyrido[1,2-a]pyrimidinone scaffold are obtained.
Aplicaciones Científicas De Investigación
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its CXCR3 antagonism is achieved through the inhibition of the CXCR3 receptor, which plays a role in immune response modulation . The compound’s acetylcholinesterase inhibition is mediated by its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 6th position but shares the same core structure.
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional substituents that modify its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-10-5-4-8(12)11(6)7/h1-5H |
Clave InChI |
RZKSYJXJCPCIRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=O)N2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


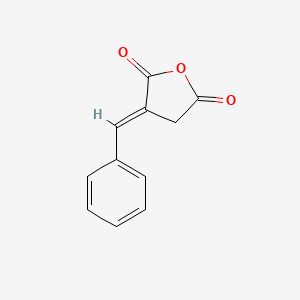
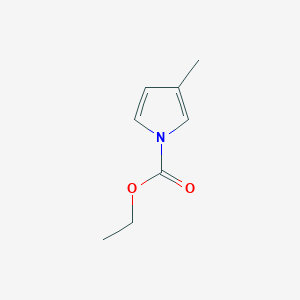
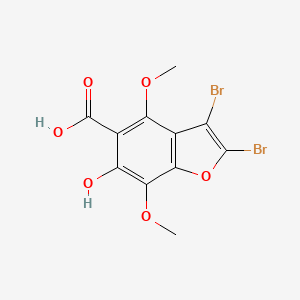
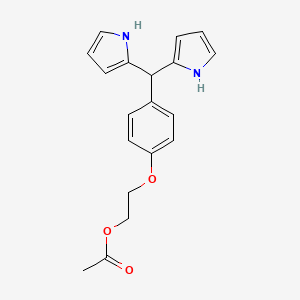
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
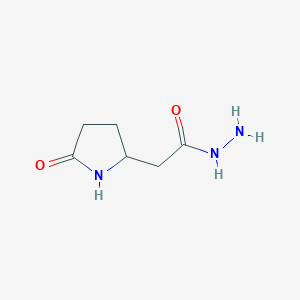
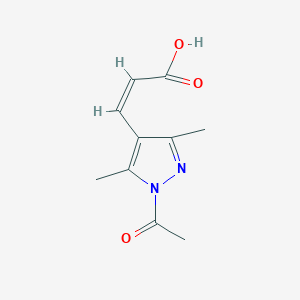
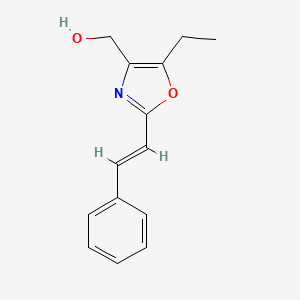
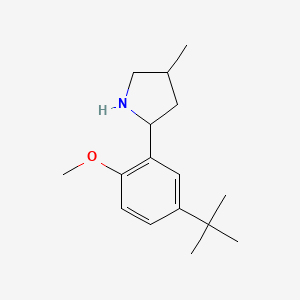

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)

